N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN8O4/c1-11-8-16(25-20(30)15-6-7-17(33-15)29(31)32)28(26-11)19-14-9-24-27(18(14)22-10-23-19)13-4-2-12(21)3-5-13/h2-10H,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKMECXJQMPPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Mizolastine, primarily targets the Histamine H1 receptor . The Histamine H1 receptor plays a crucial role in allergic reactions and inflammatory responses. By interacting with this receptor, the compound can influence the body’s response to allergens and inflammation.
Mode of Action
Mizolastine acts as an antagonist to the Histamine H1 receptor. This means it binds to the receptor and blocks its activation by histamine, a compound involved in local immune responses and acting as a neurotransmitter. By blocking the activation of the H1 receptor, Mizolastine prevents the typical allergic and inflammatory responses mediated by histamine.
Biochemical Pathways
The primary biochemical pathway affected by Mizolastine is the histamine signaling pathway . By blocking the H1 receptor, Mizolastine inhibits the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability. These effects are typically associated with allergic reactions.
Result of Action
The primary result of Mizolastine’s action is the reduction of allergic and inflammatory responses . By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, swelling, and bronchoconstriction that are commonly associated with allergic reactions.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a nitrofuran group and fluorophenyl moiety enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN6O3 |
| Molecular Weight | 375.37 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)N1C=NC2=C(N=N1)N=C(N2C(=O)O)C(C)=C(C)F |
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to act as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. The inhibition of these kinases leads to:
- Reduced cell proliferation : By blocking key signaling pathways, the compound may effectively reduce the growth of cancer cells.
- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells through various biochemical pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also exhibit such effects, potentially aiding in conditions like rheumatoid arthritis .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example:
- Kinase Inhibition : It has shown promise as a selective inhibitor for certain kinases implicated in cancer progression .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. The findings revealed that compounds structurally similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions. For example:
-
Hydrolysis in alkaline media : Reaction with aqueous NaOH at 80°C yields the corresponding carboxylic acid (5-nitrofuran-2-carboxylic acid) and an amine intermediate.
-
Reactivity with amines : The carboxamide can react with primary amines (e.g., methylamine) in ethanol under reflux to form substituted amides.
Electrophilic Aromatic Substitution
The aromatic rings (pyrazolo[3,4-d]pyrimidine and nitrofuran) participate in electrophilic substitution:
-
Nitration : The pyrazolo[3,4-d]pyrimidine ring undergoes nitration at the C5 position using HNO₃/H₂SO₄ at 0–5°C .
-
Halogenation : Bromination with Br₂ in acetic acid introduces bromine at the C3 position of the pyrazole ring .
Reduction of the Nitro Group
The nitro group (-NO₂) on the furan ring is reducible under catalytic hydrogenation:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol, 25°C | 5-Aminofuran-2-carboxamide | 85% | |
| Zn/HCl, reflux | 5-Aminofuran-2-carboxamide | 72% |
This reduction is critical for modulating biological activity, as seen in antituberculosis analogs .
Cyclization and Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-coupling reactions:
-
Suzuki–Miyaura coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in water at 100°C under microwave irradiation to form biaryl derivatives .
-
Cyclocondensation : With chalcones in ethanol/piperidine, it forms pyrazolo[1,5-a]pyrimidine derivatives .
Functionalization of the Pyrazole Ring
The 3-methylpyrazole moiety undergoes regioselective alkylation:
| Reagents/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|
| NaH, toluene, alkyl halides | N1-Alkylated pyrazole derivatives | >99% N1-isomer |
Stability Under Oxidative Conditions
The nitrofuran group is prone to oxidation:
-
Oxidation with KMnO₄ : Forms 5-nitro-2-furoic acid under acidic conditions.
-
Photodegradation : UV irradiation in methanol leads to decomposition via radical intermediates.
Key Research Findings
-
The nitro group’s reduction potential correlates with antimycobacterial activity, as shown in analogs with MIC values ≤10 μM .
-
Alkylation at the pyrazole N1 position enhances solubility and target interaction .
-
Cross-coupling reactions expand structural diversity for structure-activity relationship (SAR) studies .
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]Pyrimidine Cores
N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-3-Fluorobenzamide ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents :
- 2,3-Dimethylphenyl at position 1 (vs. 4-fluorophenyl in the target compound).
- 3-Fluorobenzamide at the terminal position (vs. 5-nitrofuran-2-carboxamide).
- Key Differences :
Acrizanib ()
- Core: Pyrazole and pyrimidine (non-fused).
- Substituents : Trifluoromethyl, indole-carboxamide.
- Key Differences :
Pyrazoline and Dihydro-Pyrazole Derivatives
3-(4-Fluorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde ()
- Core : Dihydro-pyrazole (saturated ring).
- Substituents : 4-Fluorophenyl and phenyl groups.
- Carbaldehyde terminal group (vs. nitrofuran carboxamide), suggesting divergent reactivity .
Substituent Effects on Physicochemical and Pharmacological Properties
- Nitrofuran vs. Benzamide : The nitro group in the target compound may confer antimicrobial or antiparasitic activity, as seen in nitrofuran derivatives. In contrast, benzamide groups are common in kinase inhibitors (e.g., PARP inhibitors) .
- Fluorophenyl vs. Dimethylphenyl : The 4-fluorophenyl group balances lipophilicity and electronic effects, whereas dimethylphenyl may prioritize steric bulk over polarity .
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 4-fluorophenyl group.
- Heterocyclic ring formation (pyrazolo[3,4-d]pyrimidine core) via cyclization under acidic or basic conditions.
- Carboxamide coupling using reagents like EDCI/HOBt or DCC.
- Optimization : Key parameters include solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity), temperature (80–120°C for cyclization), and catalyst choice (e.g., Pd catalysts for cross-coupling steps). Reaction progress should be monitored via TLC or HPLC .
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., 4-fluorophenyl at pyrimidine C4).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected m/z ~500–550).
- X-ray Crystallography : For absolute configuration determination, using SHELX software for refinement .
Q. What are the primary biological targets associated with this compound, and how are binding assays designed?
- Targets : Likely kinases (e.g., VEGFR-2, EGFR) due to pyrazolo[3,4-d]pyrimidine’s ATP-binding pocket affinity.
- Assay Design :
- Enzyme Inhibition : Fluorescence-based assays measuring IC values.
- Cellular Activity : Antiproliferative assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7).
- Specificity : Counter-screening against non-target kinases to assess selectivity .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?
- Approaches :
- Lipophilicity Adjustment : Replace the 5-nitrofuran group with bioisosteres (e.g., 5-cyano) to improve membrane permeability.
- Metabolic Stability : Introduce deuterium at metabolically labile positions (e.g., methyl groups) to slow CYP450-mediated degradation.
- Solubility : Add polar substituents (e.g., PEG chains) to the pyrazole ring without disrupting target binding .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Strategies :
- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., NIH/NCATS guidelines).
- Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays.
- Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with kinase active sites (e.g., hydrogen bonding with VEGFR-2’s Asp1046).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Build regression models correlating substituent electronegativity with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
